molecular formula C7H3Cl2FO B1422797 2,4-Dichloro-3-fluorobenzaldehyde CAS No. 1785621-05-7

2,4-Dichloro-3-fluorobenzaldehyde

Cat. No. B1422797
CAS RN: 1785621-05-7
M. Wt: 193 g/mol
InChI Key: SABAFIAZCVXLNN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,4-Dichloro-3-fluorobenzaldehyde is a chemical compound with the CAS number 1785621-05-7 . It is used according to the manufacturer’s directions .

Scientific Research Applications

Synthesis of Complex Molecules

2,4-Dichloro-3-fluorobenzaldehyde serves as a crucial intermediate in the synthesis of complex molecules due to its reactive aldehyde group and the presence of halogen atoms. It is instrumental in the production of arylmethylidene derivatives, as demonstrated in the facile synthesis of 4-arylmethylideneisoxazol-5(4H)-ones. This method involves a reaction among aromatic aldehydes, ethyl acetoacetate, and hydroxylamine hydrochloride, catalyzed by K2CO3, showcasing the compound's utility in creating biologically and medicinally relevant heterocycles (Laroum et al., 2019).

Environmental Impact Studies

Research on compounds structurally related to 2,4-Dichloro-3-fluorobenzaldehyde, such as 2,4-dichlorophenoxyacetic acid (2,4-D), reveals significant insights into environmental toxicology. Studies focusing on the environmental fate, behavior, and biodegradation of 2,4-D herbicides underline the potential ecological risks posed by such chemicals. These investigations highlight the importance of understanding the environmental impacts of halogenated compounds and the need for effective biodegradation strategies to mitigate potential hazards (Magnoli et al., 2020).

Development of Fluorinated Compounds

The synthesis and application of fluorinated curcumin analogues illustrate the broader utility of fluorinated aromatic compounds in medicinal chemistry. Research in this area demonstrates that the incorporation of fluorine atoms into pharmaceuticals can significantly enhance their biological activity and stability. This is particularly evident in the development of anti-proliferative compounds against cancer cells, where fluorinated analogues exhibit increased efficacy compared to their non-fluorinated counterparts (Hatamipour et al., 2021).

Safety And Hazards

2,4-Dichloro-3-fluorobenzaldehyde is harmful if swallowed, in contact with skin, or if inhaled. It may cause respiratory irritation. It also causes skin and serious eye irritation . Safety measures include avoiding breathing dust/fumes/mist/vapors, not eating, drinking, or smoking when using this product, and wearing protective gloves, eye protection, and face protection .

properties

IUPAC Name

2,4-dichloro-3-fluorobenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3Cl2FO/c8-5-2-1-4(3-11)6(9)7(5)10/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SABAFIAZCVXLNN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1C=O)Cl)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3Cl2FO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4-Dichloro-3-fluorobenzaldehyde

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.